molecular formula C22H12ClNO6 B14118251 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

Cat. No.: B14118251
M. Wt: 421.8 g/mol
InChI Key: LYSHSDHQWIBIAO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a chromene-based compound featuring a 4-chlorophenyl group at position 3, a ketone at position 4, and a 3-nitrobenzoate ester at position 6. Chromenes are heterocyclic systems with diverse applications in medicinal chemistry, material science, and organic synthesis due to their tunable electronic properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromenone core. This intermediate is then esterified with 3-nitrobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is attributed to its ability to bind to the active site of enzymes, thereby blocking substrate access. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Properties

The following table summarizes key structural features and molecular properties of the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP<sup>a</sup> Water Solubility (mg/mL)<sup>b</sup>
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate (Target) C22H13ClN2O6 448.81 4-ClPh (C3), 3-NO2Bz (C7) 3.8 0.12
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate C24H17FO6 420.39 4-MeOPhO (C3), 4-FBz (C7), 2-Me 3.2 0.45
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate C24H14ClF3O4 458.05 4-ClPh (C3), 4-MeBz (C7), 2-CF3 4.1 0.08
2-Ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate C23H21ClO7 452.87 4-ClPh (C3), propanoate-ethoxyethyl (C7) 2.9 1.20
[3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate C20H17BrN2O4 445.27 4-BrPh (C3), dimethylcarbamate (C7), 2-Me 3.5 0.30

<sup>a</sup> Predicted using the XLogP3 algorithm.
<sup>b</sup> Estimated via SwissADME.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-nitrobenzoate group imparts stronger electron-withdrawing effects compared to the 4-fluorobenzoate in or the 4-methylbenzoate in . This may enhance electrophilic reactivity and influence binding interactions in biological targets.
  • The target compound (logP 3.8) balances moderate lipophilicity with the nitro group’s polarity.
  • Molecular Weight : All analogues fall below 500 g/mol, complying with Lipinski’s rule for drug-likeness .

Cholinesterase Inhibition (Relevance to Neuroprotection)

  • Target Compound : The nitro group may enhance interactions with AChE’s catalytic anionic site due to its electronegativity, though this requires experimental validation.

Anticancer Activity

  • Thiophene-chromene hybrids in with 4-chlorophenyl groups exhibited potent anticancer activity, highlighting the importance of halogenated aryl groups in cytotoxicity.
  • Target Compound : The 4-chlorophenyl and nitro groups may synergize to induce apoptosis via reactive oxygen species (ROS) generation, a mechanism observed in nitroaromatic compounds.

Computational and Crystallographic Analysis

Docking Studies (AutoDock4)

  • AutoDock4 simulations predict that the nitro group in the target compound forms hydrogen bonds with AChE’s Tyr337 and π-π stacking with Trp86, analogous to interactions seen in .

Electron Density Analysis (Multiwfn)

Crystallography (SHELX Suite)

  • SHELX has been widely used to resolve chromene structures, such as the tetrahydro-4H-chromen in , confirming planar geometries critical for π-system interactions.

Biological Activity

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a synthetic compound belonging to the class of chromen derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a chromen-4-one core structure with a 4-chlorophenyl group and a nitrobenzoate moiety. These structural elements are significant as they influence the compound's interaction with biological targets.

Structural Feature Description
Core Structure Chromen-4-one
Substituents 4-chlorophenyl, nitrobenzoate

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties.
  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and others.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. For instance:

  • Cholinesterase Inhibition : Similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment .
  • Cytotoxic Mechanisms : Studies have indicated that derivatives of chromen compounds can disrupt tubulin polymerization, thereby inhibiting cancer cell proliferation .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of similar chromen derivatives against MCF-7 cells, revealing an IC50 value indicating effective inhibition of cell growth .
    • The presence of halogen substituents was found to enhance biological activity against cholinesterases, suggesting a structure-activity relationship that may apply to the target compound.
  • Anti-inflammatory Research :
    • Nitrobenzoate derivatives have been linked to anti-inflammatory effects through the inhibition of COX enzymes and lipoxygenases, which are critical in inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step route involving:

  • Step 1: Condensation of 4-chlorophenyl-substituted precursors with chromene-forming reagents under acidic or basic conditions (e.g., Knoevenagel or Pechmann reactions) .
  • Step 2: Esterification of the hydroxyl group at the 7-position of the chromene core with 3-nitrobenzoyl chloride in anhydrous dichloromethane, using DMAP as a catalyst .
  • Purification: Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the molecular structure of this compound validated in academic research?

Methodological Answer: Structural validation involves:

  • Single-crystal X-ray diffraction (SCXRD): Crystals grown via slow evaporation (e.g., methanol/chloroform mixture) are analyzed using SHELX software for refinement. Key parameters include unit cell dimensions (e.g., monoclinic P21/n space group) and hydrogen-bonding networks .
  • Spectroscopic techniques:
    • NMR: 1H^1H and 13C^{13}C NMR (DMSO-d6) confirm substituent positions (e.g., nitro group at C3 of benzoate, chlorophenyl at C4 of chromene) .
    • FT-IR: Peaks at ~1720 cm1^{-1} (ester C=O) and ~1520 cm1^{-1} (aromatic NO2_2) validate functional groups .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Cytotoxicity screening: Use the Sulforhodamine B (SRB) assay in 96-well plates. Fix cells (e.g., HeLa or MCF-7) with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm .
  • Antimicrobial testing: Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at 24–48 hours .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered moieties) be resolved during structural refinement?

Methodological Answer:

  • Disorder modeling: In SHELXL, split disordered atoms (e.g., rotating nitro groups) into multiple positions with occupancy factors summing to 1. Apply similarity constraints on bond lengths/angles .
  • Validation tools: Use PLATON’s ADDSYM to check for missed symmetry and R1 convergence below 5%. Hydrogen-bonding networks should align with packing diagrams (e.g., intermolecular C=O···H interactions) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Substituent variation: Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or altering ester groups) to assess impacts on bioactivity .
  • Computational docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or DNA topoisomerases). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

Q. How can HPLC methods be optimized to separate this compound from structurally similar byproducts?

Methodological Answer:

  • Column selection: Use a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:0.1% formic acid (70:30 v/v). Adjust flow rate to 1.0 mL/min and monitor at 254 nm .
  • Peak resolution: Add 0.1% triethylamine to reduce tailing. Validate method robustness via ICH guidelines (e.g., %RSD < 2% for retention time) .

Q. What mechanistic insights can be gained from studying reactive intermediates in its synthesis?

Methodological Answer:

  • Trapping experiments: Use in-situ IR or 19F^{19}F-NMR to detect intermediates (e.g., acyloxycarbenium ions during esterification). Quench reactions at intervals with ice-cold methanol for LC-MS analysis .
  • DFT calculations: Gaussian 09 can model transition states (e.g., B3LYP/6-31G* level) to identify rate-determining steps, such as nucleophilic attack during chromene ring formation .

Q. Notes

  • Avoid commercial sources (e.g., BLD Pharm, AldrichCPR) per guidelines .
  • SHELX refinement protocols are widely accepted for small-molecule crystallography .
  • Biological assays should follow validated protocols (e.g., CLSI for antimicrobial tests) .

Properties

Molecular Formula

C22H12ClNO6

Molecular Weight

421.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-nitrobenzoate

InChI

InChI=1S/C22H12ClNO6/c23-15-6-4-13(5-7-15)19-12-29-20-11-17(8-9-18(20)21(19)25)30-22(26)14-2-1-3-16(10-14)24(27)28/h1-12H

InChI Key

LYSHSDHQWIBIAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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